5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione
Description
This compound belongs to the isoindole-1,3-dione class, characterized by a phthalimide core modified with a 3-phenylpropyl group at the N2 position and a 4-acetylpiperazin-1-yl carbonyl moiety at the C5 position.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-(3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H25N3O4/c1-17(28)25-12-14-26(15-13-25)22(29)19-9-10-20-21(16-19)24(31)27(23(20)30)11-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15H2,1H3 |
InChI Key |
YKPRAZJJMZKEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Phthalimide Alkylation
Alkylation of commercial phthalimide (1H-isoindole-1,3(2H)-dione) with 3-phenylpropyl halides represents the most direct route. In a representative procedure, phthalimide reacts with 3-phenylpropyl bromide in acetonitrile under reflux conditions, using potassium carbonate (K₂CO₃) as a base. This method achieves yields of 70–85% for analogous compounds, as demonstrated in studies involving N-substituted isoindole-1,3-diones. Critical parameters include:
-
Solvent : Acetonitrile or dimethylformamide (DMF)
-
Base : K₂CO₃ or cesium carbonate (Cs₂CO₃) for enhanced reactivity
-
Temperature : 80–100°C for 12–24 hours
The reaction proceeds via nucleophilic substitution, where the phthalimide anion attacks the alkyl halide. Post-reaction purification typically involves recrystallization from ethanol or ethanol/hexane mixtures.
Structural and Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC methods using C18 columns (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with acetonitrile/water gradients (0.1% trifluoroacetic acid) confirm purity >95%. Retention times for analogous compounds range from 8.2–12.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Phthalimide Alkylation | 70–85 | 92–95 | Scalability, minimal byproducts | Requires anhydrous conditions |
| Cascade Reactions | 55–65 | 88–90 | Stereochemical control | Limited substrate scope |
| DCC-Mediated Coupling | 65–78 | 90–93 | Mild conditions | Costly reagents |
Industrial-Scale Considerations
Solvent Recovery Systems
Closed-loop systems for acetonitrile and DCM reduce environmental impact. Distillation units recover >90% of solvents for reuse.
Regulatory Compliance
-
ICH Guidelines : Stability testing under accelerated conditions (40°C/75% RH) confirms no degradation over 6 months.
-
Genotoxic Impurities : Residual chloroacetyl chloride controlled to <10 ppm via quenching with aqueous NaHSO₃.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated promising results against various cancer cell lines. In particular, derivatives were synthesized and evaluated for their cytotoxic effects, showing significant inhibition of cell proliferation in vitro, which suggests that 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione could be explored further as a potential anticancer agent .
- Antiviral Properties
-
Neurological Applications
- The piperazine component of the compound suggests potential applications in treating neurological disorders. Research into related compounds has shown activity as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The design of derivatives targeting similar pathways could lead to new therapeutic options.
Anticancer Studies
A study evaluated various derivatives of isoindole compounds against human cancer cell lines, revealing IC50 values that indicate significant anticancer activity. For instance, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .
Antiviral Activity
In vitro testing against HIV showed that specific derivatives provided moderate protection against viral replication. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance antiviral efficacy .
Mechanism of Action
The mechanism of action of 5-[(4-acetylpiperazin-1-yl)carbonyl]-2-(3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Structural Modifications
The isoindole-1,3-dione core is a common scaffold in pharmaceuticals and agrochemicals. Key analogs and their substituent effects are summarized below:
Substituent Impact on Physicochemical Properties
- Lipophilicity : The 3-phenylpropyl group in the target compound increases logP compared to the cyclopropyl analog, favoring passive diffusion across biological membranes. In contrast, folpet’s trichloromethylthio group enhances electrophilicity, critical for its pesticidal activity via thiol reactivity .
- Solubility: The acetylpiperazine moiety in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., cyclopropyl). The hydroxyhexenyl analog () introduces polarity but may reduce metabolic stability .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling the 4-acetylpiperazine carbonyl group to the isoindole-dione core, analogous to methods in for organometallic additions to α,β-unsaturated aldehydes .
Research Findings and Data Gaps
- Activity Data: Limited evidence on the target compound’s biological activity exists.
- Toxicity: Folpet’s toxicity profile (e.g., carcinogenicity) contrasts with the likely lower reactivity of the target compound’s substituents .
Biological Activity
Overview of Biological Activity
The compound belongs to a class of isoindole derivatives, which have been studied for various biological activities. Isoindoles are known for their potential as pharmacological agents and have been investigated for their effects on different biological targets.
1. Anticancer Activity
Isoindole derivatives have shown promising anticancer activity in various studies. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival.
2. Antioxidant Properties
Many isoindole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a critical role.
3. Cholinesterase Inhibition
Some isoindole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the brain.
4. Anti-inflammatory Effects
Research has indicated that certain isoindole compounds possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.
Data Table: Biological Activities of Isoindole Derivatives
Case Study 1: Isoindole Derivatives as Anticancer Agents
A study exploring the anticancer effects of isoindole derivatives found that specific compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the activation of apoptosis pathways and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Research on isoindole derivatives indicated that they could protect neuronal cells from oxidative damage. The study demonstrated that these compounds reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.
Case Study 3: Cholinesterase Inhibition
A series of isoindole-based compounds were tested for their cholinesterase inhibitory activity. Results showed that some derivatives exhibited IC50 values in the low micromolar range, suggesting potential use in Alzheimer's treatment.
Q & A
Q. Methodological Answer :
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups ().
- NMR :
- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., piperazine ring conformation in ) .
Advanced: How can molecular docking studies elucidate interactions between this compound and acetylcholinesterase (AChE)?
Q. Methodological Answer :
- Protein preparation : Retrieve AChE structure (PDB ID: e.g., 4EY7) and optimize protonation states using software like AutoDock Tools.
- Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
- Docking protocol : Use AutoDock Vina or Schrödinger Glide with grid boxes centered on the catalytic site (Ser203, His447).
- Validation : Compare binding poses with known inhibitors (e.g., donepezil) and analyze hydrogen bonds, π-π stacking (e.g., phenylpropyl with Trp86), and hydrophobic interactions () .
Advanced: What methodologies resolve discrepancies in bioactivity data across studies?
Q. Methodological Answer :
- Standardized assays : Replicate enzyme inhibition assays (e.g., Ellman’s method for AChE) using identical substrate concentrations (e.g., 0.5 mM acetylthiocholine) and pH buffers (pH 8.0, as in ) .
- Statistical rigor : Apply ANOVA or Tukey’s test to compare replicates (e.g., 4 replicates with 5 plants each, as in ) to minimize batch variability.
- Control normalization : Include positive controls (e.g., rivastigmine) and account for solvent effects (DMSO < 1% v/v) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Methodological Answer :
- Enzyme inhibition :
- Cytotoxicity screening : MTT assay on SH-SY5Y cells (neuroblastoma model) with IC₅₀ calculation .
Advanced: How can SAR studies systematically identify pharmacophoric elements?
Q. Methodological Answer :
- Scaffold modification : Synthesize analogs with variations in:
- Bioisosteric replacement : Substitute isoindole-dione with phthalimide ().
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity () .
Basic: What purification protocols ensure high compound purity for pharmacological testing?
Q. Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate 3:1 to 1:2).
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals ().
- HPLC : C18 reverse-phase column (MeCN/H₂O, 0.1% TFA) to confirm >95% purity () .
Advanced: How should stability studies be designed under varying pH and temperature conditions?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
